molecular formula C24H26IOP B1591996 Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide CAS No. 745052-92-0

Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide

Cat. No. B1591996
Key on ui cas rn: 745052-92-0
M. Wt: 488.3 g/mol
InChI Key: XJEMHAHSQBWRGG-UHFFFAOYSA-M
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Patent
US07582632B2

Procedure details

A stirred solution of 4-iodomethyltetrahydropyran (3.43 g, 15.2 mmol) and PPh3 (3.98 g, 15.2 mmol) in anhydrous MeCN (10 mL) was heated under reflux for 19 h. On cooling to 20° C., Et2O (50 mL) was added. The precipitate formed was collected, washed with Et2O (150 mL), and recrystallised (MeCN) to give the title compound: m/z (ES+)=361.2 [M]+.
Quantity
3.43 g
Type
reactant
Reaction Step One
Name
Quantity
3.98 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][CH2:2][CH:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.[CH:9]1[CH:14]=[CH:13][C:12]([P:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:11][CH:10]=1.CCOCC>CC#N>[I-:1].[C:22]1([P+:15]([C:12]2[CH:11]=[CH:10][CH:9]=[CH:14][CH:13]=2)([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:2][CH:3]2[CH2:8][CH2:7][O:6][CH2:5][CH2:4]2)[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:4.5|

Inputs

Step One
Name
Quantity
3.43 g
Type
reactant
Smiles
ICC1CCOCC1
Name
Quantity
3.98 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 19 h
Duration
19 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with Et2O (150 mL)
CUSTOM
Type
CUSTOM
Details
recrystallised (MeCN)

Outcomes

Product
Name
Type
product
Smiles
[I-].C1(=CC=CC=C1)[P+](CC1CCOCC1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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